Cesium arsenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

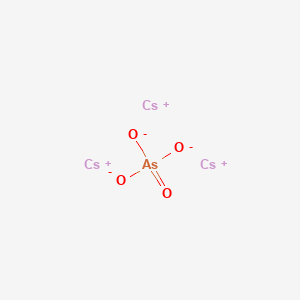

tricesium;arsorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXNZXGPOPAEH-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCs3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.636 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-85-4, 61136-62-7, 69514-84-7 |

Source

|

| Record name | Caesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, tricesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cesium Arsenates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of two primary forms of cesium arsenate: tricesium orthoarsenate (Cs₃AsO₄) and cesium dihydrogen arsenate (CsH₂AsO₄). This document details experimental protocols for their preparation and presents a summary of their key structural and physicochemical properties.

Tricesium Orthoarsenate (Cs₃AsO₄)

Tricesium orthoarsenate is a cesium salt of arsenic acid notable for its well-defined crystal structure.

Synthesis

A common and effective method for the synthesis of polycrystalline Cs₃AsO₄ is through a solid-state reaction. This method involves the high-temperature reaction of stoichiometric amounts of cesium carbonate (Cs₂CO₃) and arsenic pentoxide (As₂O₅).

Experimental Protocol: Solid-State Synthesis of Cs₃AsO₄

-

Precursor Preparation: Stoichiometric amounts of high-purity cesium carbonate (Cs₂CO₃) and arsenic pentoxide (As₂O₅) are thoroughly mixed in a 3:1 molar ratio in an agate mortar.

-

Pelletization: The homogenized powder mixture is pressed into pellets to ensure intimate contact between the reactants.

-

Calcination: The pellets are placed in an alumina (B75360) crucible and heated in a furnace. The temperature is gradually increased to 800 °C over several hours and held at this temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction. To promote homogeneity, intermediate grinding of the sample may be necessary.

-

Cooling: The furnace is then slowly cooled to room temperature to obtain the crystalline Cs₃AsO₄ product.

Logical Workflow for Solid-State Synthesis of Cs₃AsO₄

Caption: Workflow for the solid-state synthesis of tricesium orthoarsenate.

Characterization

Crystallographic Data:

Powder X-ray diffraction (XRD) is a primary technique for confirming the phase purity and determining the crystal structure of the synthesized Cs₃AsO₄.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| a (Å) | 12.543(2) | [1] |

| b (Å) | 9.029(2) | [1] |

| c (Å) | 6.585(3) | [1] |

| Z | 4 | [1] |

The structure of Cs₃AsO₄ is characterized by isolated [AsO₄]³⁻ tetrahedra.[1]

Vibrational Spectroscopy:

Infrared (IR) and Raman spectroscopy are valuable for identifying the vibrational modes of the arsenate anion. For magnesium this compound hexahydrate, a related compound, the asymmetric stretching ν₃(AsO₄) mode is observed around 792 cm⁻¹ in the IR spectrum and the symmetric stretching ν₁(AsO₄) mode is found at 811 cm⁻¹ in the Raman spectrum.[2] Similar vibrational modes are expected for Cs₃AsO₄.

Cesium Dihydrogen Arsenate (CsH₂AsO₄)

Cesium dihydrogen arsenate is known for its interesting physical properties, including its potential for use in nonlinear optics.

Synthesis

Single crystals of CsH₂AsO₄ are typically grown from aqueous solutions using methods such as slow evaporation or controlled cooling.

Experimental Protocol: Slow Evaporation Synthesis of CsH₂AsO₄ Single Crystals

-

Solution Preparation: A saturated aqueous solution of CsH₂AsO₄ is prepared by dissolving the commercially available salt in deionized water at a slightly elevated temperature to ensure saturation. Alternatively, the solution can be prepared by reacting stoichiometric amounts of cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄) in water.

-

Filtration: The solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtered solution is placed in a beaker covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Crystal Growth: Over a period of several days to weeks, single crystals of CsH₂AsO₄ will form as the solvent evaporates and the solution becomes supersaturated.

Experimental Protocol: Falling Temperature Synthesis of CsH₂AsO₄ Single Crystals

-

Saturated Solution Preparation: A saturated solution of CsH₂AsO₄ is prepared at a temperature higher than the desired growth temperature.

-

Seed Crystal Introduction: A small, well-formed seed crystal of CsH₂AsO₄ is introduced into the saturated solution.

-

Controlled Cooling: The temperature of the solution is slowly decreased at a controlled rate (e.g., 0.1-0.5 °C per day).

-

Crystal Growth: As the temperature decreases, the solubility of CsH₂AsO₄ decreases, leading to the growth of a larger single crystal on the seed.

Workflow for Single Crystal Growth of CsH₂AsO₄

Caption: General workflow for the synthesis of cesium dihydrogen arsenate single crystals.

Characterization

Crystallographic Data:

The crystal structure of CsH₂AsO₄ has been a subject of interest. A mixed crystal system of Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ has been reported to crystallize in the tetragonal space group I42d.[3]

| Parameter | Value (for Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁) | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | I42d | [3] |

| a (Å) | 7.6473(1) | [3] |

| c (Å) | 7.6803(1) | [3] |

| Z | 4 | [3] |

Thermal Analysis:

Differential Scanning Calorimetry (DSC) can be used to investigate phase transitions. For the mixed phosphate-arsenate crystal, phase transitions were observed at 204 K and 407 K.[3] Thermogravimetric Analysis (TGA) can provide information on the thermal stability and decomposition of the compound.

Vibrational Spectroscopy:

The IR and Raman spectra of CsH₂AsO₄ are expected to show characteristic bands for the H₂AsO₄⁻ anion. Broader peaks in the IR spectrum of the mixed phosphate-arsenate crystal suggest structural disorder related to the acidic proton and the reorientational motion of the ammonium (B1175870) ions.[3]

Conclusion

This guide has outlined the primary synthesis routes and key characterization data for tricesium orthoarsenate and cesium dihydrogen arsenate. The solid-state synthesis of Cs₃AsO₄ yields a well-defined crystalline product, while solution-based methods are suitable for growing single crystals of CsH₂AsO₄. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development. Further detailed characterization of pure CsH₂AsO₄ would be beneficial to fully elucidate its structure-property relationships.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Cesium Arsenate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of various cesium arsenate compounds. The precise arrangement of atoms within these materials dictates their physicochemical properties, making this information crucial for researchers in materials science, inorganic chemistry, and drug development who may utilize these compounds as precursors, catalysts, or model systems. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and analysis, and provides visual representations of the experimental workflows.

Crystallographic Data of this compound Compounds

The following table summarizes the known crystallographic data for a selection of this compound compounds. These compounds exhibit a range of crystal systems and space groups, reflecting the diverse coordination environments of cesium and arsenate ions.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Cesium Dihydrogen Arsenate | CsH₂AsO₄ | Tetragonal | I-42d | 7.978 | 7.978 | 7.501 | 90 | 90 | 90 | 4 | [1] |

| Tricesium Arsenide | Cs₃As | Hexagonal | P6₃cm | 10.783(2) | 10.783(2) | 11.147(2) | 90 | 90 | 120 | 6 | [2] |

| Dicesium Hydrogen Sulfate Dihydrogen Arsenate | Cs₂(HSO₄)(H₂AsO₄) | Monoclinic | P2₁/n | 7.856(8) | 7.732(7) | 7.827(7) | 90 | 99.92(4) | 90 | 2 | [3][4] |

| Cesium Dihydrogen Arsenate Bis(Trihydrogen Arsenate) | Cs(H₂AsO₄)(H₃AsO₄)₂ | [5][6] |

Note: Complete crystallographic data, including atomic coordinates, for Cs(H₂AsO₄)(H₃AsO₄)₂ were not available in the searched literature.

Experimental Protocols

The synthesis and crystallographic analysis of this compound compounds typically involve the following methodologies:

Synthesis of Single Crystals

a) Slow Evaporation from Aqueous Solution: This method is commonly employed for growing single crystals of compounds like Dicesium Hydrogen Sulfate Dihydrogen Arsenate (Cs₂(HSO₄)(H₂AsO₄))[3].

-

Precursor Preparation: Stoichiometric amounts of cesium carbonate (Cs₂CO₃), sulfuric acid (H₂SO₄), and arsenic pentoxide (As₂O₅) are dissolved in deionized water. The solution is stirred until all reactants are fully dissolved.

-

Crystallization: The resulting solution is filtered to remove any impurities and then left undisturbed in a beaker covered with a perforated film to allow for slow evaporation at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form. The crystals are then carefully harvested from the solution.

b) Growth from Highly Acidic Aqueous Solutions: This technique is utilized for the synthesis of complex arsenates such as Cesium Dihydrogen Arsenate Bis(Trihydrogen Arsenate) (Cs(H₂AsO₄)(H₃AsO₄)₂)[5][6].

-

Solution Preparation: The synthesis involves the preparation of a highly acidic aqueous solution containing cesium salts and an excess of arsenic acid (H₃AsO₄).

-

Crystallization: The solution is allowed to slowly evaporate at room temperature, leading to the crystallization of the desired compound.

c) Modified Falling Temperature Method: This technique has been reported for the growth of Cesium Dihydrogen Arsenate (CsH₂AsO₄) single crystals from an aqueous solution.

-

Saturated Solution Preparation: A saturated solution of CsH₂AsO₄ is prepared at an elevated temperature.

-

Seed Crystal Introduction: A small, high-quality seed crystal is introduced into the saturated solution.

-

Controlled Cooling: The temperature of the solution is slowly decreased according to a pre-determined program. This controlled cooling reduces the solubility of the compound, promoting crystal growth on the seed.

d) Solid-State Synthesis: Tricesium arsenide (Cs₃As) is synthesized by a direct reaction of the constituent elements[2].

-

Stoichiometric Mixture: Stoichiometric amounts of cesium and arsenic are mixed in an inert atmosphere (e.g., argon) to prevent oxidation.

-

Sealed Reaction: The mixture is sealed in a steel tube.

-

Heating Profile: The sealed tube is heated to a temperature sufficient to melt the reactants (e.g., 670 K) and held for a period to ensure homogeneity. This is followed by a prolonged annealing period at a lower temperature (e.g., 540 K for several weeks) to promote the growth of well-formed single crystals[2].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). The data is collected at a specific temperature (e.g., room temperature or low temperature for increased accuracy) by rotating the crystal and collecting diffraction patterns at various orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. The refinement process involves adjusting atomic coordinates, and displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of this compound compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure and thermal behavior of the new superprotonic conductor Cs2(HSO4)(H2PO4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Cesium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium arsenate is an inorganic compound that exists in multiple forms, most notably as trithis compound (Cs₃AsO₄) and cesium dihydrogen arsenate (CsH₂AsO₄). While not commonly employed in drug development, its properties are of interest in materials science. This guide provides a comprehensive overview of the known physical and chemical properties of these compounds, detailed experimental protocols for synthesis, and a discussion of their biological implications based on the known effects of arsenic compounds.

Physical and Chemical Properties

The quantitative data for the two primary forms of this compound are summarized in the tables below. It is important to note that specific experimental values for properties such as density and melting point are not consistently available in the literature, particularly for trithis compound.

Trithis compound

| Property | Value |

| Molecular Formula | AsCs₃AsO₄[1][2][3] |

| Molecular Weight | 537.636 g/mol [1][4] |

| IUPAC Name | Tricesium;arsorate[1] |

| CAS Number | 61136-62-7, 69514-84-7[2][3] |

| Appearance | Data not available |

| Density | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Cesium Dihydrogen Arsenate

| Property | Value |

| Molecular Formula | CsH₂AsO₄[5][6] |

| Molecular Weight | 273.841 g/mol [5][7] |

| IUPAC Name | Cesium;dihydrogen arsorate[5] |

| CAS Number | 16331-85-4[5][6] |

| Appearance | White crystalline solid/powder[7][8] |

| Density | Data not available[8][9] |

| Melting Point | Decomposes > 300°C[10] |

| Solubility | Soluble in water[7][8] |

| Crystal Structure | Monoclinic, Space Group P2₁[10] |

Experimental Protocols

Synthesis of Cesium Dihydrogen Arsenate (CsH₂AsO₄)

A common laboratory-scale synthesis of cesium dihydrogen arsenate involves the reaction of an aqueous solution of arsenic acid with a cesium salt.[10]

Materials:

-

Arsenic Acid (H₃AsO₄)

-

Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (B78521) (CsOH)

-

Deionized Water

-

Methanol (for purification, optional)

Protocol:

-

Prepare an aqueous solution of arsenic acid.

-

Stoichiometrically add cesium carbonate or cesium hydroxide to the arsenic acid solution. The reaction should be carried out under acidic conditions (pH ~2-3) to favor the formation of the dihydrogen arsenate species.[10]

-

The resulting solution is then subjected to slow evaporation at room temperature (25-30°C) to facilitate the growth of single crystals.[10]

-

Alternatively, the product can be precipitated from the aqueous solution by the addition of methanol.

-

The resulting crystals are filtered, washed with methanol, and dried.

Below is a workflow diagram for the synthesis of Cesium Dihydrogen Arsenate.

Reactivity and Stability

Cesium dihydrogen arsenate is stable under normal conditions but will decompose at temperatures above 300°C.[10] It can react with both acids and bases. Due to the presence of arsenic, it is classified as a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

Biological Activity and Signaling Pathways

There is no evidence in the reviewed literature to suggest that this compound has any application in drug development. Its biological effects are primarily of toxicological interest and are attributable to the properties of its constituent ions, cesium and arsenate.

Arsenic compounds are known to exert significant biological effects and can modulate various cellular signaling pathways. While these have not been studied specifically for this compound, the known effects of arsenate and arsenite provide a basis for understanding its potential biological impact.

Arsenicals are known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and apoptosis.[11] Furthermore, arsenic compounds can interfere with key signaling pathways:

-

NF-κB Pathway: Arsenite has been shown to inhibit the catalytic activity of IκB kinase (IKK), which can suppress NF-κB transcriptional activity.[11]

-

JAK-STAT Pathway: Sodium arsenite can inhibit the tyrosine phosphorylation of STAT3, a key step in the JAK-STAT signaling pathway.[12]

-

Nrf2 Pathway: Arsenite can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[11]

The diagram below illustrates the general influence of arsenicals on these signaling pathways.

Cesium ions, while less toxic than arsenate, can also have biological effects. High doses of cesium salts have been associated with adverse effects on the male reproductive system.[13]

Conclusion

This compound, in its various forms, possesses properties that are primarily of interest to materials scientists. For professionals in drug development, it is crucial to recognize that there is no current therapeutic application for this compound. Its biological effects are predicted to be dominated by the toxicity of the arsenate anion, which is known to disrupt several critical cellular signaling pathways. Any handling of this compound should be conducted with stringent safety protocols due to its toxicity and carcinogenic potential.

References

- 1. This compound | AsCs3O4 | CID 27817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 61136-62-7 [chemnet.com]

- 4. Buy this compound | 61136-62-7 [smolecule.com]

- 5. This compound (CsH2AsO4) | AsCsH2O4 | CID 23678031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Cesium Dihydrogen Arsenate - ProChem, Inc. [prochemonline.com]

- 8. americanelements.com [americanelements.com]

- 9. guidechem.com [guidechem.com]

- 10. Cesium Dihydrogen Arsenate for Solid-State Research [benchchem.com]

- 11. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Responses to Arsenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. trisodium arsenate | 13464-38-5 [chemicalbook.com]

A Comprehensive Technical Guide to Cesium Dihydrogen Arsenate (CsH₂AsO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium dihydrogen arsenate (CsH₂AsO₄), often abbreviated as CDA, is an inorganic crystalline compound belonging to the potassium dihydrogen phosphate (B84403) (KDP) family of ferroelectrics. This technical guide provides an in-depth overview of the core properties of CsH₂AsO₄, including its physicochemical characteristics, crystal structure, and ferroelectric behavior. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application. While not directly implicated in pharmacological pathways, this document provides critical safety and handling information relevant to all laboratory settings, including those in drug development.

Introduction

Cesium dihydrogen arsenate is a material of significant interest in the field of solid-state physics and materials science due to its notable ferroelectric, piezoelectric, and electro-optic properties. As a member of the KDP family, its behavior is closely related to the ordering of hydrogen ions within its crystal lattice. This guide aims to consolidate the current understanding of CsH₂AsO₄, offering a centralized resource for researchers.

Physicochemical Properties

CsH₂AsO₄ is a white, crystalline solid that is soluble in water.[1] It is thermally sensitive and decomposes at elevated temperatures.[2][3] Due to the presence of arsenic, it is classified as toxic and a potential human carcinogen, necessitating stringent safety protocols during handling.[1][4]

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 16331-85-4 | [1][2][3][5] |

| Molecular Formula | CsH₂AsO₄ | [1][3][5] |

| Molecular Weight | 273.84 g/mol | [1][3][5] |

| Appearance | White crystalline solid | [1][3] |

| Solubility | Soluble in water | [1] |

Thermal Properties

CsH₂AsO₄ undergoes a first-order phase transition from a paraelectric to a ferroelectric state upon cooling.[6][7][8] It also exhibits a transition to a superionic phase at higher temperatures.[9][10]

| Property | Value | Reference |

| Ferroelectric Transition Temperature (Tc) | ~143 K (-130 °C) | |

| Latent Heat of Transition | 254.6 ± 1.3 J/mol | [6][8] |

| Entropy of Transition | 0.53R | [6][8] |

| Superionic Phase Transition Temperature | ~162 °C | [9][10] |

| Decomposition Temperature | Above 300°C | [2] |

Crystal Structure and Ferroelectricity

Crystal Structure

At room temperature, in its paraelectric phase, CsH₂AsO₄ possesses a tetragonal crystal structure. Below the Curie temperature (Tc), it transitions to an orthorhombic structure in its ferroelectric phase. This structural change is a hallmark of the KDP family of crystals.[2] The structure consists of AsO₄ tetrahedra linked by a network of hydrogen bonds. The position and ordering of the protons within these bonds are crucial to the material's ferroelectric properties.

Ferroelectric Properties

The ferroelectricity in CsH₂AsO₄ arises from the ordering of protons in the hydrogen bonds, which leads to a spontaneous electric polarization below the transition temperature. This transition is of the first order, characterized by a discontinuous jump in spontaneous polarization and the presence of latent heat.[6][7][8]

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of CsH₂AsO₄ are typically grown from aqueous solutions.

Method: Slow Evaporation

-

Preparation of Saturated Solution: Dissolve stoichiometric amounts of high-purity cesium carbonate (Cs₂CO₃) and arsenic pentoxide (As₂O₅) or arsenic acid (H₃AsO₄) in deionized water. The pH of the solution should be carefully adjusted to approximately 4.

-

Crystallization: Place the saturated solution in a clean, vibration-free environment. Cover the container with a perforated lid to allow for slow evaporation of the solvent at a constant temperature (typically around 25-30°C).

-

Crystal Growth: Seed crystals will form over a period of several days to weeks. A selected high-quality seed crystal can be suspended in a slightly supersaturated solution to grow larger single crystals.

Method: Modified Falling Temperature

-

Apparatus: Utilize a temperature-controlled crystallizer.

-

Procedure: Prepare a saturated solution at a temperature higher than the desired growth temperature. Introduce a seed crystal and slowly decrease the temperature at a controlled rate (e.g., 0.1-0.5°C per day). This controlled cooling maintains a constant level of supersaturation, promoting steady crystal growth.

Characterization Techniques

A general workflow for the characterization of synthesized CsH₂AsO₄ crystals is outlined below.

4.2.1. X-ray Diffraction (XRD)

-

Objective: To confirm the crystal structure and phase purity.

-

Protocol:

-

Sample Preparation: A single crystal is mounted on a goniometer head. For powder XRD, a small amount of the crystalline material is finely ground and placed on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters. This data is then refined using crystallographic software.

-

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes.

-

Protocol:

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet.

-

Measurement: The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

-

Analysis: The spectrum is analyzed to identify absorption bands corresponding to the vibrational modes of the As-O bonds (typically in the 800–900 cm⁻¹ region) and the O-H stretching of the hydrogen bonds (around 3200 cm⁻¹).[2]

-

4.2.3. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile.

-

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass is recorded as a function of temperature.

-

Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or dehydration.

-

4.2.4. Specific Heat Measurement

-

Objective: To characterize the ferroelectric phase transition.

-

Protocol (Thermal Relaxation Method):

-

Sample Preparation: A small, thin sample is mounted on a platform with a known heat capacity using thermal grease to ensure good thermal contact.

-

Measurement: The sample is heated to a specific temperature, and then the heat source is removed. The rate at which the sample cools back to the base temperature is measured. This relaxation time is related to the heat capacity of the sample.

-

Analysis: The specific heat is measured over a range of temperatures, particularly around the expected phase transition. A sharp peak in the specific heat versus temperature plot indicates the transition temperature. The area under the peak can be used to calculate the latent heat and entropy of the transition.[8]

-

Safety and Handling

Cesium dihydrogen arsenate is highly toxic and a confirmed human carcinogen.[4] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and ingestion.[1] In case of exposure, seek immediate medical attention. Dispose of waste in accordance with local, state, and federal regulations for arsenic-containing compounds.

Relevance for Drug Development Professionals

While CsH₂AsO₄ does not have direct applications in drug development due to its toxicity, an understanding of its properties is relevant for several reasons:

-

Handling of Toxic Compounds: The stringent safety protocols required for CsH₂AsO₄ are analogous to those for handling other highly potent or toxic compounds in a pharmaceutical laboratory.

-

Crystallization Principles: The methods used to grow high-quality single crystals of CsH₂AsO₄ are based on fundamental principles of crystallization that are also critical in the development and manufacturing of active pharmaceutical ingredients (APIs). Understanding these principles can aid in controlling polymorphism and ensuring the desired solid-state properties of drug substances.

-

Analytical Techniques: The characterization methods described in this guide (XRD, FTIR, TGA, DSC) are standard techniques used in the solid-state characterization of pharmaceuticals.

Conclusion

Cesium dihydrogen arsenate is a classic example of a KDP-type ferroelectric crystal with a rich set of physical properties. This guide has provided a comprehensive overview of its known characteristics and detailed the experimental methodologies required for its synthesis and characterization. While its toxicity precludes direct biological applications, the study of CsH₂AsO₄ continues to be valuable for advancing our understanding of ferroelectricity and the fundamental principles of crystal growth and solid-state characterization.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. jetir.org [jetir.org]

- 5. tandfonline.com [tandfonline.com]

- 6. oaepublish.com [oaepublish.com]

- 7. azom.com [azom.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

Thermodynamic Properties of Alkali Metal Arsenates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali metal arsenates are a group of inorganic compounds with potential relevance in various scientific and industrial fields, including materials science and potentially as reagents or intermediates in pharmaceutical and other chemical syntheses. A thorough understanding of their thermodynamic properties is crucial for process design, stability assessment, and predicting their behavior in different environments. This technical guide aims to provide a comprehensive overview of the available thermodynamic data for simple alkali metal arsenates (Li₃AsO₄, Na₃AsO₄, K₃AsO₄, Rb₃AsO₄, and Cs₃AsO₄), detail the experimental methodologies used to determine these properties, and present logical workflows for their characterization.

Note on Data Availability: Despite a thorough review of scientific literature, specific experimental thermodynamic data for simple, anhydrous alkali metal arsenates is scarce. Much of the available data pertains to more complex arsenate minerals or hydrated forms. The following sections summarize the available information and provide general experimental protocols applicable to these types of inorganic salts.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound include its standard enthalpy of formation (ΔH°f), standard molar entropy (S°), Gibbs free energy of formation (ΔG°f), and heat capacity (Cp). These values are essential for calculating reaction energies, predicting equilibrium constants, and assessing the spontaneity of chemical processes.

Data Presentation

The following tables summarize the known thermodynamic data for alkali metal arsenates. Where specific experimental values could not be located in the literature, "Data not available" is indicated.

Table 1: Standard Enthalpy of Formation (ΔH°f) at 298.15 K

| Compound | Formula | ΔH°f (kJ/mol) |

| Lithium Arsenate | Li₃AsO₄ | Data not available |

| Sodium Arsenate | Na₃AsO₄ | Data not available |

| Potassium Arsenate | K₃AsO₄ | Data not available |

| Rubidium Arsenate | Rb₃AsO₄ | Data not available |

| Cesium Arsenate | Cs₃AsO₄ | Data not available |

Table 2: Standard Molar Entropy (S°) at 298.15 K

| Compound | Formula | S° (J/mol·K) |

| Lithium Arsenate | Li₃AsO₄ | Data not available |

| Sodium Arsenate | Na₃AsO₄ | Data not available |

| Potassium Arsenate | K₃AsO₄ | Data not available |

| Rubidium Arsenate | Rb₃AsO₄ | Data not available |

| This compound | Cs₃AsO₄ | Data not available |

Table 3: Standard Gibbs Free Energy of Formation (ΔG°f) at 298.15 K

| Compound | Formula | ΔG°f (kJ/mol) |

| Lithium Arsenate | Li₃AsO₄ | Data not available |

| Sodium Arsenate | Na₃AsO₄ | Data not available |

| Potassium Arsenate | K₃AsO₄ | Data not available |

| Rubidium Arsenate | Rb₃AsO₄ | Data not available |

| This compound | Cs₃AsO₄ | Data not available |

Table 4: Molar Heat Capacity (Cp) at 298.15 K

| Compound | Formula | Cp (J/mol·K) |

| Lithium Arsenate | Li₃AsO₄ | Data not available |

| Sodium Arsenate | Na₃AsO₄ | Data not available |

| Potassium Arsenate | K₃AsO₄ | Data not available |

| Rubidium Arsenate | Rb₃AsO₄ | Data not available |

| This compound | Cs₃AsO₄ | Data not available |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for inorganic salts like alkali metal arsenates relies on a suite of well-established experimental techniques. The following sections detail the general methodologies for these key experiments.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a common method to determine the enthalpy of formation of a salt. The general procedure involves measuring the heat change upon dissolving the salt and its constituent elements (or simpler compounds with known enthalpies of formation) in a suitable solvent and applying Hess's Law.

Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.

-

Sample Preparation: A precisely weighed sample of the alkali metal arsenate is prepared.

-

Solvent Selection: A solvent in which the salt and its reference compounds are soluble is chosen (e.g., a suitable acid solution).

-

Dissolution of the Salt: The weighed salt is dissolved in the solvent within the calorimeter, and the temperature change (ΔT₁) is meticulously recorded. The heat of solution (q₁) is calculated using the formula: q₁ = C_cal * ΔT₁ where C_cal is the heat capacity of the calorimeter and its contents.

-

Dissolution of Reference Compounds: The constituent elements or simpler compounds (e.g., alkali metal oxide and arsenic pentoxide) are dissolved in the same solvent under identical conditions, and the corresponding heat changes (q₂) are measured.

-

Calculation of Enthalpy of Formation: By constructing a thermochemical cycle based on the dissolution reactions, the enthalpy of formation of the alkali metal arsenate can be calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. This data can then be used to calculate the standard molar entropy.

Protocol:

-

Sample Preparation: A known mass of the crystalline alkali metal arsenate is placed in a sample container within the calorimeter.

-

Adiabatic Shield: The sample container is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample to prevent heat loss.

-

Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.

-

Temperature Measurement: The temperature change (ΔT) of the sample is measured with high precision.

-

Heat Capacity Calculation: The heat capacity (Cp) at a given temperature is calculated using the formula: Cp = q / ΔT where q is the heat supplied.

-

Data Collection: This process is repeated over a range of temperatures, typically from near absolute zero to above room temperature.

-

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions: S° = ∫(Cp/T)dT from 0 to 298.15 K.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time. It can be used to determine heat capacity and enthalpies of phase transitions.[1]

Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of the alkali metal arsenate is placed in a sample pan. An empty pan is used as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., a linear heating rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Phase Transitions: Endothermic or exothermic peaks in the DSC curve indicate phase transitions (e.g., melting, solid-solid transitions). The temperature of the peak provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Heat Capacity: By comparing the heat flow to the sample with that of a standard material with a known heat capacity, the heat capacity of the sample can be determined as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of an alkali metal arsenate.

Conclusion

References

Unveiling the Ferroelectric Transition in Cesium Dihydrogen Arsenate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the phase transitions in cesium dihydrogen arsenate (CsH₂AsO₄), a material of significant interest in the field of ferroelectrics. This document provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying structural and dynamic changes associated with its ferroelectric phase transition.

Cesium dihydrogen arsenate (CsH₂AsO₄), often abbreviated as CDA, is a hydrogen-bonded ferroelectric crystal that exhibits a phase transition from a paraelectric to a ferroelectric state. This transition is of fundamental interest for understanding the mechanisms of ferroelectricity and for the potential application of such materials in various technological fields. This guide synthesizes available data on the structural, thermodynamic, and dielectric properties of CDA through its phase transition.

The Ferroelectric Phase Transition of CsH₂AsO₄

Cesium dihydrogen arsenate undergoes a ferroelectric phase transition, the reported temperature of which varies in literature, with values cited around 143 K and 227 K.[1][2] This transition is characterized by the spontaneous alignment of electric dipoles within the crystal, leading to a net electric polarization in the ferroelectric phase. The higher temperature, paraelectric phase is characterized by a disordered state of these dipoles.

Structural Analysis: From Paraelectric to Ferroelectric

In its paraelectric phase, above the transition temperature (Tc), CsH₂AsO₄ possesses a tetragonal crystal structure belonging to the space group I-42m.[3] This structure is isostructural with other well-known hydrogen-bonded ferroelectrics like potassium dihydrogen phosphate (B84403) (KDP). Upon cooling through the Curie temperature, the crystal structure transitions to a lower symmetry phase, which accommodates the ordered arrangement of the electric dipoles.

Quantitative Structural Data

The following table summarizes the lattice parameters of cesium dihydrogen arsenate in its paraelectric phase. The temperature dependence of these parameters across the phase transition is crucial for a complete understanding of the structural changes involved.

| Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Formula Units (Z) |

| Tetragonal | I-42m | 7.8090(1) | 7.5010(1) | 457.415(10) | 4 |

| Lattice parameters for the paraelectric phase of CsH₂AsO₄.[3] |

Thermodynamic Properties of the Phase Transition

The phase transition in CsH₂AsO₄ is accompanied by characteristic changes in its thermodynamic properties, such as heat capacity and entropy. Differential thermal analysis (DTA) has been employed to determine the Curie temperature and to study the energy changes associated with the transition.[2]

Dielectric Response Across the Transition

The dielectric constant of CsH₂AsO₄ exhibits a pronounced anomaly at the ferroelectric phase transition temperature. As the crystal is cooled towards Tc, the dielectric constant increases significantly, reaching a peak at the transition before decreasing in the ferroelectric phase. This behavior is a hallmark of a ferroelectric transition and is crucial for the material's potential applications in capacitors and other electronic devices.

Dielectric Constant Data

| Temperature (K) | Dielectric Constant (ε₁₁) | Dielectric Constant (ε₃₃) |

| 215 | 758 | 34 |

| Static dielectric constants of Cesium Dihydrogen Arsenate at 215 K.[4] |

Experimental Methodologies

A variety of experimental techniques are employed to characterize the phase transitions in cesium dihydrogen arsenate. The primary methods include X-ray diffraction, neutron diffraction, Raman spectroscopy, and dielectric spectroscopy.

Experimental Workflow for Characterization

The logical workflow for investigating the phase transitions in CsH₂AsO₄ is depicted in the following diagram.

References

Electronic Band Structure of Cesium Arsenate: A Methodological Overview and Analysis of Related Compounds

A notable scarcity of dedicated research on the electronic band structure of cesium arsenate (Cs₃AsO₄) exists within publicly accessible scientific literature. Extensive searches for experimental data or theoretical calculations specifically pertaining to Cs₃AsO₄ have not yielded substantive results. This guide, therefore, provides a comprehensive overview of the established methodologies for determining electronic band structures and presents available data on the closely related, and more thoroughly studied, compound: cesium dihydrogen arsenate (CsH₂AsO₄). This information is intended to serve as a foundational resource for researchers and professionals in materials science and drug development, offering insights into the characterization of such materials.

Cesium Dihydrogen Arsenate (CsH₂AsO₄): A Structural Analogue

While data for Cs₃AsO₄ is unavailable, its close relative, cesium dihydrogen arsenate (CsH₂AsO₄), has been the subject of some structural investigation. Understanding its properties can provide a preliminary framework for the potential characteristics of other this compound compounds.

Crystal Structure and Properties

Cesium dihydrogen arsenate is a crystalline inorganic compound belonging to the potassium dihydrogen phosphate (B84403) (KDP) family of crystals. Its structure is characterized by a dihydrogen arsenate anion ([H₂AsO₄]⁻) bonded to a cesium cation (Cs⁺), forming hydrogen-bonded networks in the solid state.

Table 1: Crystallographic and Physical Properties of Cesium Dihydrogen Arsenate (CsH₂AsO₄)

| Property | Value |

| Molecular Formula | AsCsH₂O₄ |

| Molecular Weight | 273.84 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Experimental Protocols for Electronic Band Structure Determination

The determination of the electronic band structure of a crystalline solid is a multifaceted process that combines experimental measurements with theoretical calculations. The following sections detail the standard methodologies that would be employed in a study of a novel compound like this compound.

Synthesis and Crystal Growth

The initial and critical step is the synthesis of high-quality single crystals of the target material. For this compound compounds, this could involve techniques such as:

-

Hydrothermal Synthesis: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

-

Flux Growth: In this technique, a solvent (flux) is used to dissolve the constituent components at a high temperature, and crystals are formed as the solution is slowly cooled.

-

Modified Falling Temperature Method: This has been reported for the growth of large single crystals of cesium dihydrogen arsenate from an aqueous solution.

Structural Characterization

Once single crystals are obtained, their crystallographic structure must be determined with high precision.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure, including lattice parameters and space group. For CsH₂AsO₄, XRD has been used to confirm its monoclinic symmetry.

Experimental Electronic Structure Probes

Direct and indirect methods are used to probe the electronic states of a material.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. By irradiating a material with X-rays, one can determine the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS spectra provide information about the core levels of the constituent atoms and the valence band electronic structure.

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is similar to XPS but uses a beam of ultraviolet light. It is particularly sensitive to the valence band region and is used to determine the work function of the material.

-

Optical Spectroscopy: Techniques such as UV-Vis absorption and reflectance spectroscopy can be used to determine the optical band gap of a material, which is closely related to the electronic band gap.

Theoretical Modeling and Band Structure Calculation

Theoretical calculations are indispensable for a complete understanding of the electronic band structure.

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the Kohn-Sham equations are solved to obtain the electronic band structure, density of states (DOS), and other electronic properties. Various approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), are used in these calculations.

Visualizing the Workflow

The logical flow of an investigation into the electronic band structure of a novel material can be visualized as follows:

Theoretical Framework for Assessing the Stability of Cesium Arsenate: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The thermodynamic stability of inorganic compounds is a critical parameter for applications ranging from materials science and geochemistry to environmental remediation. Cesium arsenate (Cs₃AsO₄) is a compound of interest, yet a thorough review of the scientific literature reveals a significant gap in both experimental and theoretical data regarding its crystal structure and thermodynamic stability. This technical guide provides a comprehensive methodological framework for determining the stability of this compound using state-of-the-art theoretical calculations. While direct quantitative data for this compound is not yet available, this paper details the established protocols based on Density Functional Theory (DFT), outlines the necessary computational steps, and presents the expected data formats through illustrative examples. This document serves as a roadmap for future research endeavors aimed at characterizing this and other novel inorganic compounds.

Introduction to Theoretical Stability Assessment

The stability of a crystalline solid can be assessed from two primary perspectives: thermodynamic and dynamic. Thermodynamic stability refers to whether a compound will spontaneously form from its constituent elements or decompose into other competing phases. It is typically quantified by the formation energy. Dynamic stability refers to the structural integrity of the crystal lattice itself; a dynamically stable crystal will resist distortions, and its atoms will return to their equilibrium positions after small perturbations. This is evaluated by calculating the phonon dispersion relations.

Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for predicting these and other properties of materials from first principles. By solving the quantum mechanical equations that govern the behavior of electrons in a solid, DFT can determine the ground-state energy of a crystal structure, which is the foundation for calculating its stability.

Methodologies for Stability Calculation

A complete theoretical assessment of this compound stability requires a multi-step computational approach. The following sections detail the protocols for determining both thermodynamic and dynamic stability.

Prerequisite: Crystal Structure Determination

The essential starting point for any solid-state theoretical calculation is the crystal structure. As the crystal structure for Cs₃AsO₄ is not currently reported in open literature, the first step in a research program would be its experimental determination via techniques like X-ray Diffraction (XRD) or neutron diffraction. Alternatively, computational crystal structure prediction (CSP) methods could be employed to identify potential candidate structures. For the purposes of this guide, we will assume a hypothetical or known crystal structure is available.

Thermodynamic Stability Protocol: Formation Energy Calculation

The formation energy (

EfExperimental Protocol:

-

Software Selection: Employ a reputable DFT software package such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP.

-

Computational Method: Use the Projector Augmented-Wave (PAW) method to describe the interaction between core and valence electrons.

-

Exchange-Correlation Functional: Start with a functional from the Generalized Gradient Approximation (GGA) family, such as the Perdew-Burke-Ernzerhof (PBE) functional, which offers a good balance of accuracy and computational cost for solid-state systems. For higher accuracy, hybrid functionals like HSE06 can be used.

-

Energy Cutoff and k-point Mesh: Perform convergence tests to determine a suitable plane-wave energy cutoff and k-point mesh density. For a typical inorganic crystal, a cutoff of 500-600 eV and a Monkhorst-Pack k-point grid with a density ensuring energy convergence to within 1 meV/atom are standard.

-

Calculation Steps: a. Perform a full structural optimization of the Cs₃AsO₄ crystal structure, allowing the lattice parameters and internal atomic positions to relax until the forces on each atom are negligible (e.g., < 0.01 eV/Å). Record the total ground-state energy (

ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

). b. Calculate the total energy per atom for the ground-state structures of the constituent elements: body-centered cubic cesium (ECs3AsO4ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ), rhombohedral arsenic (ECsngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ), and the energy of an isolated oxygen molecule in a large simulation box (EAsngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ).EO2 -

Formation Energy Calculation: Calculate the formation energy per formula unit using the following equation:

ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> Ef(Cs3AsO4)=ECs3AsO4−(3×ECs+1×EAs+2×EO2)

Phase Stability Protocol: Convex Hull Analysis

While formation energy indicates stability against elemental decomposition, it does not guarantee stability against decomposition into other competing compounds (e.g., Cs₂O, As₂O₅, etc.). To assess this, a convex hull phase diagram is constructed for the Cs-As-O system. The stable phases lie on the hull, while unstable phases lie above it. The energy of decomposition is the distance from the compound's energy to the hull.

Experimental Protocol:

-

Follow the DFT protocol described in Section 2.2 to calculate the ground-state energies of Cs₃AsO₄ and all known or plausible competing phases in the Cs-As-O chemical system.

-

Plot the formation energies of all calculated compounds on a ternary phase diagram.

-

Construct the convex hull, which is the geometric surface connecting the lowest-energy phases.

-

If Cs₃AsO₄ lies on this surface, it is predicted to be thermodynamically stable. If it lies above the surface, it is metastable, and the energy difference to the hull represents its decomposition energy.

Dynamic Stability Protocol: Phonon Dispersion Calculation

Phonon calculations determine the vibrational modes of the crystal lattice. For a structure to be dynamically stable, all vibrational modes must have real (not imaginary) frequencies.

Experimental Protocol:

-

Use the optimized crystal structure of Cs₃AsO₄ from Section 2.2.

-

Employ a method such as Density Functional Perturbation Theory (DFPT) or the finite displacement method (often implemented in packages like Phonopy) to calculate the forces on atoms when they are slightly displaced from their equilibrium positions.

-

These forces are used to compute the dynamical matrix and subsequently the phonon frequencies across high-symmetry paths in the Brillouin zone.

-

Plot the resulting phonon dispersion curves. The absence of imaginary frequencies (typically shown as negative values on the plot) across the entire Brillouin zone indicates dynamic stability.

Data Presentation

Quantitative data from theoretical calculations should be presented in a clear and structured manner to facilitate comparison and analysis. The following tables provide templates for presenting the results of the proposed stability assessment for this compound.

Note: The values presented in the following tables are for illustrative purposes only, using placeholder data or data adapted from known arsenates, as no published theoretical data for Cs₃AsO₄ exists.

Table 1: Calculated Structural Parameters for Hypothetical this compound.

| Parameter | Calculated Value |

|---|---|

| Crystal System | Orthorhombic (Example) |

| Space Group | Pnma (Example) |

| a (Å) | 10.50 |

| b (Å) | 7.85 |

| c (Å) | 5.50 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 453.2 |

Table 2: Illustrative Formation Energies of Compounds in the Cs-As-O System.

| Compound | Calculated Total Energy (eV) | Formation Energy (eV/f.u.) | Formation Energy (kJ/mol) |

|---|---|---|---|

| Cs₃AsO₄ | -45.82 | -3.50 | -337.8 |

| Cs₂O | -12.15 | -1.80 | -173.7 |

| As₂O₃ | -28.50 | -2.10 | -202.7 |

| As₂O₅ | -32.70 | -2.55 | -246.1 |

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex relationships and workflows in computational research. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Computational workflow for determining the theoretical stability of a crystalline solid.

Caption: Illustrative convex hull for the Cs-As-O system showing phase stability.

Caption: Simplified bonding diagram for a generic arsenate coordination environment.

Conclusion and Future Outlook

This whitepaper has detailed the standard theoretical framework for rigorously evaluating the stability of this compound, a compound for which fundamental property data is currently lacking. By following the outlined protocols for DFT-based calculations of formation energy, convex hull analysis, and phonon dispersion, researchers can obtain a comprehensive understanding of the thermodynamic and dynamic stability of this material.

The most critical barrier to executing this theoretical work is the absence of an experimentally determined crystal structure for Cs₃AsO₄. Therefore, future research should prioritize the synthesis and structural characterization of this compound. Once a crystal structure is identified, the computational methodologies described herein can be readily applied to generate valuable data, paving the way for a deeper understanding of its properties and potential applications.

Unveiling the Crystalline Diversity of Cesium Arsenate: A Technical Overview of a Known Polymorphic Transition

For Researchers, Scientists, and Drug Development Professionals

While the discovery of entirely new cesium arsenate polymorphs remains a niche area of materials science with limited publicly available data, a well-documented polymorphic transition in cesium dihydrogen arsenate (CsH₂AsO₄) provides a compelling case study. This technical guide delves into the known structural phases of CsH₂AsO₄, offering a detailed examination of its temperature-dependent polymorphism. The methodologies for characterizing this transition and the associated crystallographic and thermodynamic data are presented to serve as a valuable resource for researchers in solid-state chemistry and materials science.

The Polymorphic Nature of Cesium Dihydrogen Arsenate (CsH₂AsO₄)

Cesium dihydrogen arsenate is known to exhibit a temperature-driven phase transition, indicating the existence of at least two distinct polymorphs: a low-temperature phase and a high-temperature phase. This transition is of significant interest due to its impact on the material's physical properties, including its dielectric and ferroelectric behavior.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the polymorphic transition of CsH₂AsO₄, compiled from available literature.

| Property | Low-Temperature Phase | High-Temperature Phase | Reference |

| Symmetry | Orthorhombic (presumed) | Tetragonal (presumed) | General knowledge for KDP-family |

| Phase Transition Temperature (Tc) | - | First-order transition at Tc | [1][2] |

| Latent Heat of Transition | - | 254.6 ± 1.3 J/mole | [1] |

| Total Entropy of Transition | - | 0.53R | [1] |

| Spontaneous Polarization at Tc | Discontinuous jump of 62.5% | - | [1] |

Note: Detailed crystallographic data for both phases, such as unit cell parameters and space groups, are not consistently reported in the provided search results. The symmetry is presumed based on isostructural compounds.

Experimental Protocols for Characterization

The study of polymorphic transitions in materials like CsH₂AsO₄ relies on a suite of complementary analytical techniques. Below are detailed methodologies for the key experiments used to characterize this phenomenon.

Single Crystal Growth

High-quality single crystals are paramount for accurate structural and physical property measurements.

Methodology: Modified Falling Temperature Method [3]

-

Synthesis of CsH₂AsO₄: The raw material is synthesized, likely through the reaction of cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) with arsenic acid (H₃AsO₄) in stoichiometric amounts in an aqueous solution.

-

Seed Crystal Preparation: Small, well-formed seed crystals are selected or prepared by slow evaporation of a saturated solution.

-

Growth Apparatus: A crystallizer equipped with a temperature controller and a mechanism for seed crystal rotation is used.

-

Growth Process:

-

A supersaturated solution of CsH₂AsO₄ is prepared at a temperature above the saturation point.

-

The solution is allowed to equilibrate, and then the temperature is slowly decreased at a controlled rate.

-

The seed crystal, mounted on a rotating holder, is introduced into the solution.

-

The temperature is continuously and slowly lowered, allowing for controlled crystal growth on the seed.

-

-

Harvesting: Once the crystal reaches the desired size, it is carefully removed from the solution, cleaned, and dried. The pH of the solution can be adjusted to control the crystal morphology.[3]

Thermal Analysis: Specific Heat Measurement

Specific heat measurements are crucial for determining the nature of the phase transition and quantifying its thermodynamic parameters.

Methodology: Adiabatic Calorimetry (Typical)

-

Sample Preparation: A single crystal or a powdered sample of known mass is placed in a sample holder within a calorimeter.

-

Calorimeter Setup: The calorimeter is designed to minimize heat exchange with the surroundings (adiabatic conditions). It includes a heater to supply a known amount of heat to the sample and a precise thermometer to measure the resulting temperature change.

-

Measurement Cycle:

-

The sample is cooled to a temperature below the phase transition.

-

A known quantity of heat (ΔQ) is supplied to the sample, and the resulting temperature increase (ΔT) is measured.

-

The heat capacity (C) is calculated as C = ΔQ / ΔT.

-

This process is repeated in small temperature increments, particularly around the phase transition temperature, to obtain a detailed plot of specific heat versus temperature.

-

-

Data Analysis: A sharp peak in the specific heat curve indicates a phase transition. For a first-order transition, the area under the peak corresponds to the latent heat of transition.[1]

Dielectric and Polarization Measurements

These measurements probe the electrical properties of the material, which often change dramatically at a ferroelectric phase transition.

Methodology: Capacitance and Sawyer-Tower Circuit

-

Sample Preparation: A thin plate is cut from a single crystal, and electrodes are applied to its parallel faces to form a capacitor.

-

Dielectric Constant Measurement:

-

The sample capacitor is placed in a temperature-controlled chamber.

-

An LCR meter is used to measure the capacitance (C) of the sample as a function of temperature.

-

The dielectric constant (ε) is calculated from the capacitance, the dimensions of the sample, and the permittivity of free space.

-

-

Polarization Measurement (Sawyer-Tower Circuit):

-

The sample is connected in series with a standard capacitor in a Sawyer-Tower circuit.

-

An alternating electric field is applied across the sample.

-

The voltage across the standard capacitor (proportional to the polarization of the sample) is plotted against the voltage across the sample (proportional to the applied electric field) on an oscilloscope, generating a hysteresis loop for ferroelectric materials.

-

The spontaneous polarization can be determined from the intercept of the hysteresis loop with the polarization axis.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound polymorphs.

Concluding Remarks

The study of polymorphism in cesium arsenates, exemplified by the phase transition in CsH₂AsO₄, underscores the rich structural chemistry of this class of materials. While the quest for novel this compound polymorphs continues, the detailed characterization of known phase transitions provides a robust framework for future investigations. The experimental protocols and data presented herein serve as a foundational guide for researchers aiming to explore and harness the diverse crystalline landscapes of arsenate compounds for applications in materials science and beyond. Further research employing high-pressure synthesis and advanced diffraction techniques may yet unveil a wider array of this compound polymorphs.

References

An In-depth Technical Guide to Cesium Arsenate Compounds for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of cesium arsenate, focusing on its chemical identifiers, physical properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this inorganic compound. The term "this compound" can refer to several compounds, with the most common being trithis compound (Cs₃AsO₄) and cesium dihydrogen arsenate (CsH₂AsO₄). This document will address both entities.

Chemical Identifiers and Properties

The accurate identification of chemical compounds is critical in research and development. The following tables summarize the key identifiers and physicochemical properties for trithis compound and cesium dihydrogen arsenate.

Table 1: Chemical Identifiers for this compound Compounds

| Identifier | Trithis compound | Cesium Dihydrogen Arsenate |

| Primary CAS Number | 69514-84-7[1][2] | 16331-85-4[3][4][5][6] |

| Alternate CAS Numbers | 61136-62-7[7][8], 39406-88-7[8][9] | - |

| Molecular Formula | AsCs₃O₄[1][7][8] | AsCsH₂O₄[3][4] |

| PubChem CID | 27817[1][8] | 23678031[3][4] |

| IUPAC Name | tricesium;arsorate[7][8] | cesium;dihydrogen arsorate[3][4] |

| Synonyms | arséniate de césium, Arsenic acid (H₃AsO₄), cesium salt[1] | Cesium hydrogen arsenate, Arsenic acid (H₃AsO₄), monocesium salt[3][4] |

Table 2: Physicochemical Properties of this compound Compounds

| Property | Trithis compound | Cesium Dihydrogen Arsenate |

| Molecular Weight | 537.636 g/mol [7][8] | 273.841 g/mol [3][4] |

| Appearance | - | White solid[4][6] |

| Solubility in Water | Soluble[7] | Soluble[6] |

Synthesis of this compound

The synthesis of this compound compounds can be achieved through several methods. A common approach for producing cesium dihydrogen arsenate involves the reaction of a cesium salt with arsenic acid.

Experimental Protocol: Synthesis of Cesium Dihydrogen Arsenate

A general methodology for the synthesis of cesium dihydrogen arsenate is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve cesium carbonate (Cs₂CO₃) in an aqueous solution.

-

Addition of Arsenic Acid: Slowly add a stoichiometric amount of arsenic acid (H₃AsO₄) to the cesium carbonate solution while stirring. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of arsenic compounds.

-

Reaction Progression: Continue stirring the mixture to ensure the reaction goes to completion. The reaction produces cesium dihydrogen arsenate, water, and carbon dioxide.

-

Product Isolation: The resulting cesium dihydrogen arsenate can be isolated by evaporating the solvent, which leads to the crystallization of the product[10].

-

Purification: The crystals can be further purified by recrystallization to achieve the desired purity.

The following diagram illustrates the workflow for the synthesis of cesium dihydrogen arsenate.

Applications and Relevance in Drug Development

This compound compounds are primarily utilized in materials science and analytical chemistry[7]. Their ferroelectric properties are of particular interest in materials research[10].

While this compound itself is not a therapeutic agent, the broader class of arsenicals has a long history in medicine. Historically, arsenic compounds were used to treat various ailments. More recently, there has been a resurgence of interest in arsenicals for therapeutic purposes, particularly in oncology. For instance, arsenic trioxide has been successfully used in the treatment of acute promyelocytic leukemia[11][12].

For professionals in drug development, understanding the chemistry of metalloids like arsenic is crucial. The potential for developing novel arsenic-based drugs with high therapeutic indices is an active area of research[11][12]. This includes the development of new formulations, such as arsenic nanoparticles, to improve efficacy and reduce toxicity[13]. The study of compounds like this compound can contribute to a deeper understanding of the chemical behavior of arsenic, which is essential for the design of new and safer arsenical drugs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound (CsH2AsO4) | AsCsH2O4 | CID 23678031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cesium Dihydrogen Arsenate | Cesium Hydrogen Arsenate | CsH2AsO4 - Ereztech [ereztech.com]

- 5. scbt.com [scbt.com]

- 6. Cesium Dihydrogen Arsenate - ProChem, Inc. [prochemonline.com]

- 7. Buy this compound | 61136-62-7 [smolecule.com]

- 8. This compound | AsCs3O4 | CID 27817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Caesium arsenate - Pharos [pharos.habitablefuture.org]

- 10. Buy this compound (EVT-14588418) | 69514-84-7 [evitachem.com]

- 11. Arsenic in medicine: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of arsenic nanoparticles: a novel topical therapy for psoriasis enhancing skin deposition and preventing relapse for long-term efficacy in imiquimod-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Geochemical Behavior of Cesium and Arsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical behavior of cesium and arsenic compounds, detailing their environmental fate, analytical methodologies, and toxicological implications at the cellular level. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, experimental protocols, and visual representations of complex biological pathways.

Geochemical Behavior of Cesium (Cs)

Cesium is a naturally occurring alkali metal found in rocks, soil, and dust at low concentrations.[1] While stable cesium (¹³³Cs) is of relatively low toxicity, its radioactive isotopes, particularly ¹³⁷Cs, a fission product from nuclear reactors and weapons testing, are of significant environmental and health concern.[2][3]

Sources and Environmental Fate

Natural Sources: The primary natural source of cesium is the weathering of rocks and minerals, particularly granites and sedimentary rocks, where it is present at average concentrations of about 1 to 4 parts per million (ppm).[1][2] The most significant commercial source is the mineral pollucite.[2]

Anthropogenic Sources: Human activities that release cesium into the environment include the mining and milling of pollucite ore, emissions from coal-burning power plants, and hazardous waste incinerators.[2][4] Radioactive isotopes ¹³⁴Cs and ¹³⁷Cs are released from nuclear power plants during normal operations and accidents, as well as from nuclear weapons testing.[2][3]

Mobility and Transport:

-

In Soil: Cesium has very low mobility in soil.[2][4] Clay minerals, rich in exchangeable potassium, strongly adsorb cesium cations, binding them to interlayer positions.[2][4] This fixation limits its vertical migration, with the majority of cesium being retained in the upper 20-40 cm of the soil.[4]

-

In Water: In aquatic environments, cesium is more mobile.[5] It can be transported dissolved in water or adsorbed to suspended particles.[5][6] Runoff from contaminated land is a significant pathway for cesium to enter surface waters.[7] In freshwater systems, it can accumulate in sediments and aquatic organisms.[4][8] The bioconcentration of radiocesium is significantly higher in freshwater than in marine environments due to the higher potassium concentration in seawater, which competes with cesium for uptake by organisms.[4]

-

In the Atmosphere: Cesium can be introduced into the atmosphere through the resuspension of soil and dust, as well as from industrial emissions.[4] Radioactive cesium can be dispersed over long distances following nuclear incidents.[7]

Quantitative Data on Cesium

| Parameter | Value | Reference |

| Average Concentration in Granites | ~1 ppm | [1][2] |

| Average Concentration in Sedimentary Rocks | ~4 ppm | [1][2] |

| Cs₂O content in Pollucite | 5-32% by weight | [2] |

| Vertical Migration Depth in Soil | Typically < 40 cm | [4] |

| Acute Oral LD₅₀ (Cesium Chloride, mice) | 2300-2500 mg/kg | [6] |

| Acute Oral LD₅₀ (Cesium Iodide, rats) | 2386 mg/kg | [6] |

| Acute Oral LD₅₀ (Cesium Hydroxide, rats) | 1026 mg/kg | [6] |

Geochemical Behavior of Arsenic (As)

Arsenic is a ubiquitous metalloid that is naturally present in the Earth's crust.[9][10] It is a known human carcinogen, and its mobility and toxicity in the environment are highly dependent on its chemical form (speciation).[11][12][13]

Sources and Environmental Fate

Natural Sources: Natural sources of arsenic include volcanic emissions and the weathering of arsenic-containing minerals, the most common being arsenopyrite.[9][10][14] Geothermal activity can also release arsenic into the environment.[15]

Anthropogenic Sources: Major industrial processes that contribute to arsenic contamination include mining, metal smelting (especially of non-ferrous metals), and the burning of fossil fuels.[9][10] Historically, the use of arsenic-containing pesticides and wood preservatives has led to widespread soil contamination.[9]

Mobility and Transport: The geochemical behavior of arsenic is complex and is largely controlled by redox conditions, pH, and microbial activity.[11][12][16]

-